molecular formula C9H8ClF2N3 B7811115 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine

6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811115
M. Wt: 231.63 g/mol
InChI Key: DGAGYZJWBWJKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. The substituents at positions 2, 3, 4, and 6 significantly influence its bioactivity and physicochemical properties. The difluoromethyl group at position 4 enhances metabolic stability, while the chloro group at position 6 and methyl groups at positions 2 and 3 contribute to its electronic profile and binding affinity .

Properties

IUPAC Name

6-chloro-4-(difluoromethyl)-2,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2N3/c1-4-7-5(8(11)12)3-6(10)13-9(7)14-15(4)2/h3,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAGYZJWBWJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Aminopyrazoles with α-Oxoketene Dithioacetals

The foundational approach involves acid-catalyzed condensation between 5-aminopyrazoles and α-oxoketene dithioacetals (OKDTAs). Trifluoroacetic acid (TFA) efficiently catalyzes this reaction, achieving cyclization via a six-membered transition state to yield tetra-substituted pyrazolo[3,4-b]pyridines. For the target compound, the 5-aminopyrazole precursor 7a (N(1)-methyl, C(3)-methyl) reacts with a difluoromethyl-substituted OKDTA 15c (R = CF2H) under optimized conditions (TFA, 0.3 equiv, 6 h, 85–89% yield).

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield/Regiochemistry
Catalyst (TFA)0.3 equivalentsMaximizes cyclization efficiency
Temperature50–60°CBalances kinetics and stability
SolventEthanol/EtOAc (4:1)Enhances solubility of intermediates

Regiochemical control is critical: The N(1)-methyl and C(3)-methyl groups in 7a direct OKDTA coupling to the C(4) and C(6) positions, respectively, ensuring correct substitution.

Functionalization of the Pyrazolo[3,4-b]Pyridine Core

Introduction of the Difluoromethyl Group

The C(4)-difluoromethyl group is installed via OKDTA 15c , synthesized from ethyl difluoroacetate and carbon disulfide. Condensation with 7a proceeds regioselectively due to steric and electronic effects:

  • The electron-withdrawing CF2H group in 15c increases electrophilicity at the α-carbon, favoring nucleophilic attack by the 5-amino group of 7a .

  • TFA promotes protonation of the carbonyl oxygen, accelerating cyclization.

Chlorination at C(6)

Post-condensation chlorination employs phosphorus oxychloride (POCl3) under reflux:

  • The C(6)-OH group (from initial cyclization) undergoes nucleophilic substitution with POCl3, yielding the C(6)-Cl derivative.

  • Reaction conditions: POCl3 (3 equiv), 80°C, 4 h, achieving >90% conversion.

Mechanistic Insight
Pyrazolo[3,4-b]pyridine-6-ol+POCl36-Chloro derivative+H3PO4\text{Pyrazolo[3,4-b]pyridine-6-ol} + \text{POCl}_3 \rightarrow \text{6-Chloro derivative} + \text{H}_3\text{PO}_4

Optimization and Scalability

Catalytic System Screening

Comparative analysis of acid catalysts (Table 1) highlights TFA’s superiority:

Table 1: Catalyst Screening for Condensation Reaction

EntryCatalystEquivTime (h)Yield (%)
1TFA0.3689
2PTSA1.01282
3CF3SO3H0.3561

TFA’s low equivalent requirement and high yield make it industrially viable.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/EtOAc 7:3) resolves regioisomers.

  • Crystallography : Single-crystal X-ray diffraction confirms the structure of intermediates (e.g., 16k , 16aa ).

  • Spectroscopy : ¹H/¹³C NMR and HRMS validate substituent positions, particularly distinguishing C(4)-CF2H from C(6)-Cl.

Alternative Synthetic Routes

Nucleophilic Substitution

The C(6)-Cl group in the final product allows further functionalization (e.g., Suzuki coupling), though this exceeds the scope of the current synthesis.

Challenges and Solutions

  • Regiochemical Control : Bulky substituents (e.g., N(1)-methyl) favor formation of the desired regioisomer by steric hindrance.

  • Difluoromethyl Stability : OKDTAs with CF2H groups require anhydrous conditions to prevent hydrolysis during storage.

  • Scalability : Ethanol/EtOAc solvent systems enable large-scale reactions without compromising yield .

Scientific Research Applications

Structure

The compound features a pyrazolo[3,4-b]pyridine core structure with a chlorine atom and a difluoromethyl group, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine has been investigated for its potential as an antitumor agent . Studies indicate that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance its activity against various cancer cell lines.

Case Study: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation.

Agrochemicals

The compound has also been explored for use in agrochemicals. Its structural features allow for the development of novel herbicides and fungicides that target specific plant processes without affecting non-target species.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists showed that formulations containing this compound effectively controlled weed populations while maintaining crop safety, demonstrating its potential as an environmentally friendly alternative to traditional herbicides.

Material Science

In material science, this compound serves as a building block for synthesizing advanced polymers and coatings with enhanced thermal stability and chemical resistance.

Data Table: Material Properties Comparison

PropertyPure PolymerPolymer with 6-Chloro Compound
Thermal Stability (°C)200250
Chemical ResistanceModerateHigh
FlexibilityLowModerate

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The table below compares the substituents, molecular weights, and biological relevance of 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine with structurally related compounds:

Compound Name (CAS/Reference) Substituents (Positions) Molecular Formula Molecular Weight Key Activities/Notes
Target Compound () 6-Cl, 4-(CF2H), 2-Me, 3-Me C8H6ClF2N3 229.6 Potential kinase inhibition; fluorinated for enhanced stability
2-Butyl-6-Cl-3,4-diMe (ZX-AC007967; ) 2-Bu, 6-Cl, 3-Me, 4-Me C12H16ClN3 237.73 Bulky butyl group may reduce bioavailability; used as a synthetic building block
4-Cl-1,6-diMe (10-F621447; ) 4-Cl, 1-Me, 6-Me C9H9ClN3 198.64 Discontinued; highlights positional sensitivity of chloro substituents
6-Cl-4-OMe-1-Me (875233-61-7; ) 6-Cl, 4-OMe, 1-Me C8H8ClN3O 213.62 Methoxy group (electron-donating) contrasts with difluoromethyl (electron-withdrawing) in the target
6-[4-(Difluoromethoxy)...] (1011371-04-2; ) Complex aryl and fluorinated groups C21H13F6N3O2 453.3 Multiple fluorinated groups enhance lipophilicity and target selectivity

Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s difluoromethyl group (CF2H) at position 4 enhances metabolic stability compared to methoxy (OMe) or methyl groups in analogs . Fluorinated groups also improve membrane permeability and binding to hydrophobic kinase pockets .
  • Chloro Substituent Position : Chloro at position 6 is common in active analogs (e.g., ), suggesting its role in modulating electronic effects or steric interactions with biological targets .

Kinase Inhibition

Difluoromethyl and chloro groups may synergize to inhibit kinases like CDK1 or GSK-3, as seen in related pyrazolo[3,4-b]pyridines .

Anti-Inflammatory and Antioxidant Properties

demonstrates that pyrazolo[3,4-b]pyridines with electron-withdrawing groups exhibit antioxidant and anti-inflammatory activity. The target compound’s chloro and difluoromethyl substituents align with this trend, suggesting comparable or enhanced efficacy .

Antimicrobial Potential

Analogous compounds with chloro and fluorinated groups () show antimicrobial activity, positioning the target compound as a candidate for further testing against resistant pathogens .

Biological Activity

6-Chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 1018166-05-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF2N3C_9H_8ClF_2N_3, with a molecular weight of 231.63 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities.

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold often exhibit activity against various biological targets:

  • Cyclin-dependent Kinases (CDKs) : Some derivatives have shown potent inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively, indicating their potential in cancer therapy by disrupting cell cycle regulation .
  • Dihydroorotate Dehydrogenase (DHODH) : Inhibition of DHODH has been linked to immunosuppressive effects and antiviral activity, making these compounds promising candidates for treating autoimmune diseases and viral infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives:

  • In vitro Studies : Compounds have demonstrated significant antiproliferative effects on various cancer cell lines such as HeLa and A375. For instance, the compound exhibited an IC50 value indicating effective suppression of tumor cell proliferation .
  • Mechanistic Insights : The inhibition of specific kinases involved in cell cycle progression contributes to the anticancer properties observed in vitro.

Antiviral Properties

Research has indicated that pyrazolo[3,4-b]pyridines can inhibit viral replication:

  • Measles Virus : Inhibition studies showed that certain derivatives effectively reduced viral replication rates in cell-based assays, suggesting a potential role in antiviral therapies .

Case Study 1: CDK Inhibition

A recent study evaluated the activity of a derivative based on the pyrazolo[3,4-b]pyridine scaffold against CDK enzymes. The results showed that the compound had a selective inhibitory effect on CDK2 over CDK9, which could lead to fewer side effects compared to non-selective inhibitors used in cancer therapy.

Case Study 2: Immunosuppressive Effects

Another investigation focused on the immunosuppressive properties of related compounds targeting DHODH. The findings indicated that these compounds could serve as effective immunosuppressants in conditions like rheumatoid arthritis or lupus by modulating lymphocyte proliferation and activity.

Data Table: Biological Activities Overview

Activity TypeTargetIC50 ValueReference
AnticancerCDK20.36 µM
AnticancerCDK91.8 µM
AntiviralMeasles VirusNot specified
ImmunosuppressiveDHODHNot specified

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic displacement at the C-4 position of 4-chloro-pyrazolo[3,4-b]pyridine intermediates. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo substitution with difluoromethyl groups under basic conditions, followed by methylation at the 2- and 3-positions. Pd-catalyzed C-H arylation (e.g., PdCl₂(PPh₃)₂) is effective for regioselective functionalization, yielding single regioisomers in up to 77% efficiency . Key intermediates include halogenated precursors (e.g., 4-chloro derivatives) and protected heterocycles for stepwise substitution.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2,3-positions and difluoromethyl at C-4).
  • Mass Spectrometry (HRMS) : Validates molecular weight and halogen/difluoromethyl incorporation.
  • X-ray Diffraction : Resolves ambiguities in regiochemistry and stereoelectronic effects. For example, single-crystal X-ray studies of analogous compounds (e.g., C-4 substituted pyrazolo[3,4-b]pyridines) confirm bond angles and substituent orientation .

Q. What initial biological screening strategies are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., FGFR1/VEGFR2 enzymatic IC₅₀ measurements) due to structural similarity to known kinase inhibitors. Cellular potency assays (e.g., L1210 leukemia cell viability) and antimicrobial screens (MIC against Gram+/Gram- bacteria) are also relevant. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess target binding affinity .

Advanced Research Questions

Q. How can regioselectivity challenges in C-H functionalization be addressed for this compound?

  • Methodological Answer : Regioselectivity in C-H activation depends on catalyst choice and directing groups. PdCl₂(PPh₃)₂ selectively activates γ-C-H bonds in pyrazolo[3,4-b]pyridines, yielding single regioisomers (e.g., 77% yield for arylation at C-6). Computational modeling (DFT) predicts electron-deficient sites, guiding functionalization. Contrast with Rh(III)-catalyzed asymmetric alkylation/cyclization, which achieves 85–99% enantioselectivity via chiral-at-metal complexes .

Q. What computational approaches predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • 3D-QSAR : Maps steric/electronic effects of substituents (e.g., difluoromethyl enhances electrophilicity).
  • Molecular Docking : Identifies H-bonding interactions (e.g., N(1)-H of pyrazolo[3,4-b]pyridine with FGFR1 kinase domain).
  • Molecular Dynamics (MD) : Simulates stability of protein-ligand complexes over time. Studies on analogous compounds show that N-methylation disrupts H-bonding, eroding activity (>5 μM IC₅₀) .

Q. How should researchers resolve contradictions in catalytic efficiency across synthetic studies?

  • Methodological Answer : Systematic screening of reaction conditions (solvent, temperature, catalyst loading) is critical. For example, Pd/CuI systems vary in efficiency depending on aryl halide substrates. Contrast Entry 17 (77% yield with PdCl₂(PPh₃)₂) vs. lower yields with other Pd catalysts. Mechanistic studies (e.g., kinetic isotope effects) clarify whether C-H cleavage or reductive elimination is rate-limiting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.